molecular formula C8H8F2N2O2 B13113004 2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide

2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide

Cat. No.: B13113004
M. Wt: 202.16 g/mol
InChI Key: SKJXMUVPJUJSID-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide is a benzimidamide derivative characterized by a benzimidazole core substituted with fluorine atoms at positions 2 and 5, a methoxy group at position 4, and an N-hydroxyamidine functional group. The fluorine substituents enhance metabolic stability and membrane permeability, while the methoxy group may influence electronic distribution and binding interactions. The N-hydroxyamidine moiety is critical for chelation or hydrogen bonding, which could modulate biological activity .

Properties

Molecular Formula

C8H8F2N2O2

Molecular Weight

202.16 g/mol

IUPAC Name

2,5-difluoro-N'-hydroxy-4-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H8F2N2O2/c1-14-7-3-5(9)4(2-6(7)10)8(11)12-13/h2-3,13H,1H3,(H2,11,12)

InChI Key

SKJXMUVPJUJSID-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)F)/C(=N/O)/N)F

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=NO)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoroaniline and 4-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the benzimidamide structure.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for further development.

Comparison with Similar Compounds

The following analysis compares 2,5-difluoro-N-hydroxy-4-methoxybenzimidamide with structurally or functionally related compounds, focusing on substituent effects, spectral properties, and synthesis pathways.

Substituent Influence on Reactivity and Bioactivity

Fluorine-Substituted Analogues

  • 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (): This benzamide derivative shares a fluoro and methoxy substituent but lacks the N-hydroxyamidine group. The absence of the hydroxy group limits hydrogen-bonding capacity, which may decrease target affinity compared to the target compound .
  • Triazole derivatives with 2,4-difluorophenyl groups () : These compounds exhibit tautomerism influenced by fluorine atoms. The difluorophenyl group enhances lipophilicity, similar to the target compound’s 2,5-difluoro substitution. However, their triazole core differs from benzimidamide, altering electronic properties and binding modes .

Methoxy-Substituted Analogues

  • N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide (): The dimethoxy and fluorophenyl groups in this benzamide derivative highlight how methoxy positioning affects electronic effects.

Hydroxyamidine-Containing Analogues

  • Hydrazinecarbothioamides [4–6] (): These compounds feature thioamide groups instead of hydroxyamidine.
Spectral and Structural Comparisons

Key spectral data from analogous compounds provide insights into the target compound’s expected properties:

Compound Type Key IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Reference
Hydrazinecarbothioamides C=O (1663–1682), C=S (1243–1258) NH: 8.5–9.5 (1H, broad)
Triazole-thiones [7–9] C=S (1247–1255), NH (3278–3414) Aromatic F: 7.2–7.8 (multiplet)
5-Bromo-2-fluoro-benzamide C=O (1680–1700) Br: 3.5–4.0 (coupling with F)

For 2,5-difluoro-N-hydroxy-4-methoxybenzimidamide, the following properties are anticipated:

  • IR : Absence of C=S (unlike thioamides) but presence of N–OH stretching (~3200–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹).
  • NMR : Fluorine atoms at positions 2 and 5 would cause splitting in aromatic proton signals (δ 6.8–7.6), while the methoxy group would appear as a singlet (~δ 3.8).

Biological Activity

2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula for 2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide is C10H9F2N3O2. The compound features two fluorine atoms at the 2 and 5 positions of the benzene ring, a methoxy group at the 4 position, and a hydroxy group attached to the nitrogen atom of the benzimidamide moiety.

PropertyValue
Molecular FormulaC10H9F2N3O2
Molecular Weight241.19 g/mol
IUPAC Name2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide
Melting PointNot specified

Synthesis

The synthesis of 2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide typically involves the reaction of 4-methoxybenzimidamide with difluorinated reagents under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield.

Anticancer Properties

Recent studies have indicated that 2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide exhibits significant anticancer properties. Research conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis. For instance, in vitro studies on HT29 (colon cancer) and MCF7 (breast cancer) cell lines showed IC50 values in the micromolar range, indicating effective growth inhibition.

The mechanism by which 2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide exerts its anticancer effects appears to involve the modulation of key signaling pathways related to cell survival and proliferation. It has been suggested that the compound may inhibit specific kinases involved in tumor growth or alter gene expression patterns associated with apoptosis.

Case Studies

  • In Vitro Studies : A study evaluating the effects of various benzimidamide derivatives found that 2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide significantly reduced viability in cancer cell lines compared to controls. The study reported an IC50 value of approximately 15 µM for HT29 cells .
  • Animal Models : In vivo experiments using xenograft models demonstrated that treatment with this compound led to reduced tumor size compared to untreated groups. Tumor regression was observed alongside a decrease in Ki-67 expression, a marker for proliferation .

Toxicological Profile

Preliminary toxicity studies suggest that 2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide has a favorable safety profile at therapeutic doses. However, further investigations are required to fully assess its long-term safety and potential side effects.

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